Cas no 149982-11-6 (6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid)

6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid is a tridentate pyridine-based carboxylic acid ligand with potential applications in coordination chemistry and materials science. Its rigid, conjugated structure and multiple coordination sites make it suitable for forming stable metal-organic complexes, particularly with transition metals. The presence of three carboxyl groups enhances its binding affinity and versatility in constructing frameworks such as MOFs (Metal-Organic Frameworks) or supramolecular assemblies. This compound is valued for its ability to facilitate precise structural control in synthetic architectures, making it useful in catalysis, sensing, and molecular recognition. Its high purity and well-defined geometry contribute to reproducibility in research and industrial applications.
6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid structure
149982-11-6 structure
Product name:6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid
CAS No:149982-11-6
MF:C17H11N3O4
MW:321.287
CID:2200427
PubChem ID:22355148

6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-[6-(6-carboxypyridin-2-yl)pyridin-2-yl]pyridine-2-carboxylic acid
    • 6’,2’’]Terpyridine-6,6’’-dicarboxylic acid
    • 6',2'']Terpyridine-6,6''-dicarboxylic acid
    • G63595
    • [2,2';6',2'']Terpyridine-6,6''-dicarboxylic acid
    • SCHEMBL143651
    • [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~6~,3~6~-dicarboxylic acid
    • DTXSID90625185
    • AKOS015962856
    • [2,2':6',2''-Terpyridine]-6,6''-dicarboxylic acid
    • 149982-11-6
    • 6-[6-(6-CARBOXYPYRIDIN-2-YL)PYRIDIN-2-YL]PYRIDINE-2-CARBOXYLIC ACID
    • 6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid
    • Inchi: InChI=1S/C17H11N3O4/c21-16(22)14-8-2-6-12(19-14)10-4-1-5-11(18-10)13-7-3-9-15(20-13)17(23)24/h1-9H,(H,21,22)(H,23,24)
    • InChI Key: IBKNKOTZIPJEKR-UHFFFAOYSA-N
    • SMILES: C1=CC(=NC(=C1)C2=NC(=CC=C2)C(=O)O)C3=NC(=CC=C3)C(=O)O

Computed Properties

  • Exact Mass: 321.075
  • Monoisotopic Mass: 321.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 113A^2
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.429
  • Boiling Point: 637.9 °C at 760 mmHg
  • Flash Point: 339.6 °C

6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P00AONU-250mg
6',2'']Terpyridine-6,6''-dicarboxylic acid
149982-11-6 95%
250mg
$243.00 2024-06-20
A2B Chem LLC
AE97722-250mg
6',2'']Terpyridine-6,6''-dicarboxylic acid
149982-11-6 95%
250mg
$222.00 2024-04-20

6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid Related Literature

Additional information on 6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid

Introduction to 6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid (CAS No. 149982-11-6)

6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid, identified by its CAS number 149982-11-6, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules known for their structural complexity and potential biological activity, making it a subject of extensive study in drug discovery and development.

The molecular structure of 6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid features multiple pyridine rings interconnected through carboxylate bridges, creating a rigid framework that may contribute to its stability and reactivity. The presence of carboxylic acid functional groups at the 2-position of the terminal pyridine ring enhances its solubility in polar solvents, which is a critical factor in both synthetic chemistry and biological assays.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. Studies suggest that its dual-pyridine scaffold may interact with enzymes and receptors involved in critical cellular pathways, such as those related to inflammation, metabolism, and signal transduction. These interactions are of particular interest due to their potential therapeutic implications.

In the realm of drug discovery, 6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid has been explored as a lead compound for developing novel therapeutic agents. Its structural motifs are reminiscent of known bioactive molecules, which suggests that it may serve as a valuable scaffold for further derivatization. Researchers have employed structure-based drug design strategies to modify its core structure, aiming to enhance its pharmacokinetic properties and target specificity.

The synthesis of 6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid presents both challenges and opportunities for synthetic chemists. The multi-step process involves the formation of carbon-carbon bonds between pyridine units, requiring precise control over reaction conditions to achieve high yields and purity. Advances in catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, have streamlined the synthesis of complex heterocycles like this one, making it more accessible for large-scale production.

Biological activity assays have revealed promising results for 6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid, particularly in contexts where modulating pyridine-based signaling pathways is desired. Preliminary studies indicate that it may exhibit inhibitory effects on certain enzymes associated with metabolic disorders and neurodegenerative diseases. These findings align with the broader trend in medicinal chemistry toward identifying molecules that can modulate complex biological systems.

The role of computational tools in analyzing the pharmacological properties of 6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its conformational flexibility and binding affinity for potential targets. These computational approaches complement experimental data, allowing researchers to refine their understanding of how this compound interacts with biological systems at the molecular level.

Future research directions for 149982-11-6 include exploring its potential as an intermediate in the synthesis of more complex drug candidates. By leveraging its structural features, scientists aim to develop derivatives with improved efficacy, reduced toxicity, and enhanced bioavailability. The integration of machine learning algorithms into drug discovery pipelines may further accelerate the identification of promising analogs based on existing data.

The versatility of CAS No. 149982-11-6 extends beyond pharmaceutical applications; it also holds promise in materials science and chemical biology. Its ability to form stable complexes with other molecules makes it a candidate for use in sensor technologies and as a tool for studying protein-ligand interactions. The broad utility of this compound underscores the importance of interdisciplinary collaboration in advancing chemical research.

In conclusion, 6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid (CAS No. 149982-11-6) represents a fascinating molecule with significant potential across multiple domains of science and medicine. Its complex structure, coupled with promising biological activities, makes it a compelling subject for further investigation. As research continues to uncover new applications and derivatives, this compound is poised to contribute meaningfully to advancements in chemical biology and drug development.

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